Pirisudanol is synthesized from various precursors, often involving complex organic reactions. It falls under the classification of synthetic organic compounds, particularly within the realm of pharmaceuticals due to its bioactive properties. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further research in medicinal chemistry.
The synthesis of Pirisudanol typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method includes:
Technical details regarding specific reagents and conditions may vary, but reactions often utilize standard organic synthesis techniques such as refluxing in solvents, followed by purification methods like chromatography to isolate the desired product .
Pirisudanol has a distinctive molecular structure characterized by its piperidine ring and hydroxyethyl substituent. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of Pirisudanol allows it to engage in specific interactions with biological targets, which is essential for its mechanism of action.
Pirisudanol undergoes several chemical reactions that are relevant to its synthesis and potential modifications:
The stability and reactivity of Pirisudanol are influenced by the presence of functional groups on its piperidine ring, which can participate in nucleophilic substitutions or electrophilic additions depending on reaction conditions .
The mechanism of action of Pirisudanol primarily involves modulation of neurotransmitter systems in the brain. It is believed to enhance cholinergic activity, which is crucial for cognitive functions such as memory and learning.
Quantitative data from pharmacological studies indicate that Pirisudanol can significantly improve cognitive performance in animal models, supporting its potential therapeutic use .
These properties are critical for formulating effective pharmaceutical products containing Pirisudanol .
Pirisudanol has been explored for various scientific applications, primarily in the field of neuropharmacology:
The ongoing research into Pirisudanol highlights its potential as a valuable compound in therapeutic settings aimed at improving cognitive health .
Pirisudanol has a defined molecular formula of C₁₆H₂₄N₂O₆ and a molar mass of 340.37 g/mol [3] [4]. Its core structure comprises:
The molecule exhibits limited stereoisomerism due to its single chiral center at the C5 position of the pyridoxine ring. However, its flexible succinyl chain and dimethylaminoethyl tail confer conformational dynamism, influencing physicochemical properties like solubility (moderate in water, high in polar organics) [3] [4]. Key spectral identifiers include:
Table 1: Structural Features of Pirisudanol
Feature | Description |
---|---|
IUPAC Name | 1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |
Canonical SMILES | CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |
InChI Key | KTOAWCPDBUCJED-UHFFFAOYSA-N |
UNII | W618Z2SMVL |
Pirisudanol is synthesized through sequential esterification:
This route exploits the nucleophilicity of the pyridoxine hydroxyl and deanol alcohol, with the succinate linker enabling hydrolytic release of both bioactive moieties in vivo [2] [4].
The foundational synthesis was patented in the 1970s:
Later innovations focused on:
Pirisudanol’s regulatory footprint remains limited:
Table 2: Global Regulatory Status Overview
Region | Status | Prescription Class | Brand Examples |
---|---|---|---|
European Union | Historical (1980s–1990s) | ℞ Prescription-only | Mentis, Stivane |
United States | Unapproved | N/A | N/A |
Spain | Formerly marketed | ℞ | Mentis (dimaleate salt) |
Table 3: Standardized Compound Nomenclature for Pirisudanol
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |
CAS Registry | 33605-94-6 |
Synonyms | Pyrisuccideanol; Pirisudanolum; 2-(Dimethylamino)ethyl [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl succinate |
UNII | W618Z2SMVL |
Molecular Formula | C₁₆H₂₄N₂O₆ |
ATC Code | N06BX08 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: